Superior Protein Ligation Efficiency: Cu-BTTAA vs. Cu-THPTA and Cu-TBTA in Ubiquitin Model System
In a direct comparative study using the Glu18AzF mutant of ubiquitin with C3-Tm3+ and C4-Tm3+ lanthanide tags, Cu-BTTAA demonstrated significantly higher ligation efficiency compared to Cu-THPTA and Cu-TBTA catalysts [1]. The study established BTTAA as the superior catalyst for site-specific protein conjugation under identical reaction conditions [2].
| Evidence Dimension | Protein ligation efficiency (relative performance ranking) |
|---|---|
| Target Compound Data | Cu-BTTAA: Significantly better catalytic performance; highest ligation yield achieved among tested ligands |
| Comparator Or Baseline | Cu-THPTA and Cu-TBTA: Lower ligation efficiency; BTTAA outperformed both comparators |
| Quantified Difference | BTTAA > THPTA > TBTA (qualitative ranking); BTTAA proven to perform much better than THPTA or TBTA |
| Conditions | Ubiquitin Glu18AzF mutant with C3-Tm3+ and C4-Tm3+ lanthanide tags; Cu(I)-catalyzed azide-alkyne cycloaddition |
Why This Matters
This head-to-head comparison provides direct empirical evidence that Cu-BTTAA achieves higher conjugation yields than THPTA or TBTA in challenging protein labeling applications involving unnatural amino acids.
- [1] Loh CT, Ozawa K, Tuck KL, Barlow N, Huber T, Otting G, Graham B. Lanthanide tags for site-specific ligation to an unnatural amino acid and generation of pseudocontact shifts in proteins. Bioconjug Chem. 2013;24(2):260-8. View Source
- [2] PeptideDB. BTTAA Bioactivity Data. CAS 1334179-85-9. View Source
